7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3,6-dimethyl-1-benzofuran-2-carboxylate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a unique combination of benzoxathiol and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxathiol Core: The benzoxathiol core can be synthesized through the cyclization of a suitable thiol and a halogenated aromatic compound under basic conditions.
Introduction of the Benzofuran Moiety: The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the benzoxathiol and benzofuran moieties through esterification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE may exhibit biological activity, making it a candidate for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE
- 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3,6-DIMETHYL-1-BENZOFURAN-2-CARBOXYLATE
Uniqueness
This compound is unique due to its combination of benzoxathiol and benzofuran moieties, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C25H18O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3,6-dimethyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C25H18O5S/c1-13-4-7-16(8-5-13)19-11-17(12-21-23(19)30-25(27)31-21)28-24(26)22-15(3)18-9-6-14(2)10-20(18)29-22/h4-12H,1-3H3 |
InChI Key |
WHFALYRCZPNWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=C(C5=C(O4)C=C(C=C5)C)C)SC(=O)O3 |
Origin of Product |
United States |
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